L-Ribulose 5-phosphate

Description

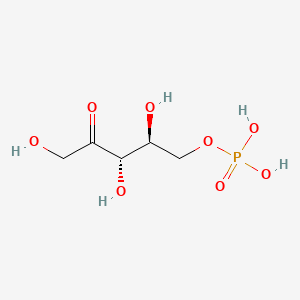

Structure

3D Structure

Properties

Molecular Formula |

C5H11O8P |

|---|---|

Molecular Weight |

230.11 g/mol |

IUPAC Name |

[(2S,3S)-2,3,5-trihydroxy-4-oxopentyl] dihydrogen phosphate |

InChI |

InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h4-6,8-9H,1-2H2,(H2,10,11,12)/t4-,5+/m0/s1 |

InChI Key |

FNZLKVNUWIIPSJ-CRCLSJGQSA-N |

SMILES |

C(C(C(C(=O)CO)O)O)OP(=O)(O)O |

Isomeric SMILES |

C([C@@H]([C@@H](C(=O)CO)O)O)OP(=O)(O)O |

Canonical SMILES |

C(C(C(C(=O)CO)O)O)OP(=O)(O)O |

Synonyms |

ibulose 5-phosphate ribulose 5-phosphate, (D)-isomer ribulose 5-phosphate, (L)-isome |

Origin of Product |

United States |

Foundational & Exploratory

The Role of L-Ribulose 5-Phosphate: An Indirect Contributor to the Pentose Phosphate Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Ribulose 5-phosphate is not a canonical intermediate of the pentose (B10789219) phosphate (B84403) pathway (PPP). The PPP exclusively utilizes D-isomers of sugar phosphates in its oxidative and non-oxidative branches. However, this compound plays a crucial indirect role by serving as a key metabolite in the L-arabinose catabolic pathway, which ultimately converges with the PPP. This guide elucidates the metabolic fate of this compound, its enzymatic conversion to a bona fide PPP intermediate, and the broader context of this intersection in cellular metabolism.

The Pentose Phosphate Pathway: A Brief Overview

The pentose phosphate pathway is a fundamental metabolic route that operates in parallel with glycolysis.[1] It has two primary functions: the production of NADPH, a crucial reducing agent for anabolic reactions and antioxidant defense, and the synthesis of pentose sugars, most notably D-ribose 5-phosphate, a precursor for nucleotide biosynthesis.[1][2] The pathway is divided into an oxidative phase, which generates NADPH, and a non-oxidative phase, which involves the interconversion of various sugar phosphates.[1][3] The key intermediates of the PPP are all D-enantiomers.

L-Arabinose Catabolism: The Gateway for this compound

In many bacteria and fungi, the pentose sugar L-arabinose is utilized as a carbon source through a specific catabolic pathway.[4][5] This pathway converts L-arabinose into D-xylulose 5-phosphate, an intermediate of the non-oxidative branch of the PPP. The central molecule in this conversion is this compound.

The bacterial pathway for L-arabinose catabolism involves three key enzymatic steps:

-

Isomerization: L-arabinose is converted to L-ribulose by L-arabinose isomerase .

-

Phosphorylation: L-ribulose is then phosphorylated to produce This compound by L-ribulokinase .

-

Epimerization: Finally, L-ribulose-5-phosphate 4-epimerase catalyzes the pivotal epimerization of this compound to D-xylulose 5-phosphate .[4]

It is this final step that provides the direct link between L-arabinose metabolism and the pentose phosphate pathway.

Signaling Pathways and Logical Relationships

The metabolic journey of L-arabinose to an intermediate of the pentose phosphate pathway can be visualized as a linear progression of enzymatic reactions.

Quantitative Data: Enzyme Kinetics

The efficiency of the L-arabinose catabolic pathway is determined by the kinetic parameters of its constituent enzymes. Below is a summary of available data for these enzymes from various organisms.

| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | Reference |

| L-arabinose isomerase | Lactobacillus plantarum | L-arabinose | 77.0 ± 4.0 | 11.0 ± 0.4 | |

| Bacillus coagulans | L-arabinose | 31.4 ± 2.1 | 7.2 | ||

| Klebsiella pneumoniae | L-arabinose | 47.6 ± 2.5 | 11.9 ± 0.3 | ||

| L-ribulokinase | Escherichia coli | L-ribulose | 0.14 | - | [6] |

| Escherichia coli | MgATP (with L-ribulose) | 0.02 | - | [6] | |

| L-ribulose-5-phosphate 4-epimerase | Escherichia coli | This compound | N/A | N/A | |

| D-ribulose-5-phosphate 3-epimerase * | Saccharomyces cerevisiae | D-ribulose 5-phosphate | 1.5 | - | [7] |

| Trypanosoma cruzi (TcRPE2) | D-ribulose 5-phosphate | 2.21 ± 0.23 | 0.32 ± 0.02 |

Experimental Protocols

Assay for L-arabinose Isomerase Activity

A common method for determining L-arabinose isomerase activity is to measure the formation of the ketose product, L-ribulose, from the aldose substrate, L-arabinose.

Principle: The amount of L-ribulose produced is quantified colorimetrically using the cysteine-carbazole-sulfuric acid method. This method is sensitive to ketoses and allows for the determination of enzyme activity.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM L-arabinose, 1 mM CoCl2, 0.5 mM MnCl2, and an appropriate amount of purified L-arabinose isomerase in 50 mM sodium phosphate buffer (pH 6.0). The final volume is typically 0.5 mL.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 65°C) for a defined period (e.g., 10 minutes).

-

Reaction Termination: Stop the reaction by heating the mixture at 95°C for 5 minutes.

-

Quantification of L-ribulose: a. To the reaction mixture, add 0.1 mL of 1.5% (w/v) cysteine hydrochloride, followed by 3 mL of 70% (v/v) sulfuric acid. b. Vortex the mixture and then add 0.1 mL of 0.12% (w/v) carbazole (B46965) in ethanol. c. Incubate at 60°C for 10 minutes to allow for color development. d. Measure the absorbance at 560 nm. e. Determine the concentration of L-ribulose by comparing the absorbance to a standard curve prepared with known concentrations of L-ribulose.

-

Calculation of Activity: One unit of L-arabinose isomerase activity is defined as the amount of enzyme required to produce 1 µmol of L-ribulose per minute under the specified assay conditions.

Assay for L-ribulokinase Activity

The activity of L-ribulokinase is determined by measuring the rate of ADP formation, which is coupled to the oxidation of NADH in a multi-enzyme system.

Principle: The phosphorylation of L-ribulose by L-ribulokinase produces ADP. This ADP is then used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate, which is subsequently reduced to lactate (B86563) by lactate dehydrogenase, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically and is proportional to the L-ribulokinase activity.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5), 10 mM MgCl2, 10 mM KCl, 1 mM phosphoenolpyruvate, 0.2 mM NADH, 5 units of pyruvate kinase, 10 units of lactate dehydrogenase, and an appropriate amount of purified L-ribulokinase.

-

Initiation of Reaction: Start the reaction by adding the substrate, L-ribulose, to a final concentration of 5 mM.

-

Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C) for several minutes.

-

Calculation of Activity: The rate of NADH oxidation is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1). One unit of L-ribulokinase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ADP per minute.

Assay for L-ribulose-5-phosphate 4-epimerase Activity

A coupled-enzyme assay can be employed to measure the activity of L-ribulose-5-phosphate 4-epimerase by monitoring the consumption of NADH.

Principle: The product of the epimerase reaction, D-xylulose 5-phosphate, is used as a substrate by transketolase, along with D-ribose 5-phosphate, to produce glyceraldehyde 3-phosphate and sedoheptulose (B1238255) 7-phosphate. Glyceraldehyde 3-phosphate is then converted to dihydroxyacetone phosphate by triosephosphate isomerase. Finally, dihydroxyacetone phosphate is reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase, which oxidizes NADH to NAD+. The decrease in absorbance at 340 nm is proportional to the epimerase activity.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture in a final volume of 3.0 mL containing 58 mM glycylglycine (B550881) buffer (pH 7.7), 1.7 mM D-ribose 5-phosphate, 0.002% (w/v) cocarboxylase (B7798076) (thiamine pyrophosphate), 15 mM MgCl2, 0.13 mM NADH, 0.5 units of α-glycerophosphate dehydrogenase, 5 units of triosephosphate isomerase, and 0.5 units of transketolase.

-

Pre-incubation: Equilibrate the mixture to 25°C and monitor the absorbance at 340 nm until a stable baseline is achieved.

-

Initiation of Reaction: Start the reaction by adding this compound to a final concentration of 1.7 mM and an appropriate amount of purified L-ribulose-5-phosphate 4-epimerase.

-

Spectrophotometric Monitoring: Immediately record the decrease in absorbance at 340 nm for approximately 5 minutes.

-

Calculation of Activity: Determine the rate of reaction from the linear portion of the curve. One unit of enzyme activity is defined as the amount of enzyme that converts 1 µmole of this compound to D-xylulose 5-phosphate per minute under these conditions.

Experimental Workflow

The general workflow for the purification and characterization of an enzyme from the L-arabinose catabolic pathway, such as L-ribulose-5-phosphate 4-epimerase, is outlined below.

Conclusion

While this compound is not a direct participant in the pentose phosphate pathway, it holds a significant position as a critical intermediate in the L-arabinose catabolic pathway. The enzymatic conversion of this compound to D-xylulose 5-phosphate by L-ribulose-5-phosphate 4-epimerase represents a key metabolic intersection, allowing for the integration of L-arabinose-derived carbon into the central metabolic network. For researchers in drug development, understanding the enzymes involved in this pathway, particularly in pathogenic microorganisms that may rely on alternative carbon sources like L-arabinose, could unveil novel therapeutic targets. Further characterization of L-ribulose-5-phosphate 4-epimerase, including detailed kinetic analysis, will be instrumental in fully elucidating the regulation and flux through this important metabolic junction.

References

- 1. The structure of L-ribulose-5-phosphate 4-epimerase: an aldolase-like platform for epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Reduction in chloroplastic ribulose-5-phosphate-3-epimerase decreases photosynthetic capacity in Arabidopsis [frontiersin.org]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. Crystalline this compound 4-epimerase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purification, properties and assay of D-ribulose 5-phosphate 3-epimerase from human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. sigmaaldrich.com [sigmaaldrich.com]

L-Ribulose 5-Phosphate Biosynthesis in Prokaryotes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-ribulose 5-phosphate (L-Ru5P) is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway and is central to the metabolism of L-arabinose in many prokaryotes. The efficient conversion of L-arabinose to D-xylulose 5-phosphate, which then enters the central carbon metabolism, is facilitated by a series of enzymatic reactions. This technical guide provides an in-depth overview of the core biosynthetic pathways of L-Ru5P in prokaryotes, with a focus on the key enzymes, their kinetic properties, and the experimental protocols for their characterization. This document is intended to serve as a comprehensive resource for researchers in microbiology, biochemistry, and drug development who are interested in targeting these pathways.

Core Biosynthetic Pathway: The L-Arabinose Operon

In many prokaryotes, including the well-studied Escherichia coli, the primary pathway for L-Ru5P biosynthesis is from L-arabinose and is governed by the genes of the L-arabinose operon (ara). This operon typically includes the structural genes araA, araB, and araD, which encode the three key enzymes responsible for the conversion of L-arabinose to D-xylulose 5-phosphate.

The pathway proceeds in three sequential steps:

-

Isomerization: L-arabinose is isomerized to L-ribulose by L-arabinose isomerase (EC 5.3.1.4), the product of the araA gene.

-

Phosphorylation: L-ribulose is then phosphorylated to this compound by L-ribulokinase (EC 2.7.1.16), encoded by the araB gene.

-

Epimerization: Finally, this compound is epimerized to D-xylulose 5-phosphate by L-ribulose-5-phosphate 4-epimerase (EC 5.1.3.4), the product of the araD gene. D-xylulose 5-phosphate then enters the pentose phosphate pathway.

Caption: The core L-arabinose catabolic pathway in prokaryotes.

Quantitative Data on Key Enzymes

The kinetic parameters of the enzymes in the L-arabinose catabolic pathway are crucial for understanding the efficiency and regulation of L-Ru5P biosynthesis. The following tables summarize the available quantitative data for these enzymes from various prokaryotic sources.

Table 1: Kinetic Parameters of L-Arabinose Isomerase (araA)

| Organism | Substrate | K_m_ (mM) | V_max_ (U/mg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| Lactobacillus reuteri | L-arabinose | 633 ± 69 | 179 ± 10 | 959 ± 55 | 1.5 x 10³ | [1] |

| D-galactose | 647 ± 109 | 11 ± 1 | 59 ± 5 | 9.1 x 10¹ | [1] | |

| Bacillus amyloliquefaciens CAAI | L-arabinose | 92.8 | - | 72.5 | 7.8 x 10⁵ | |

| D-galactose | 251.6 | - | 9.8 | 3.9 x 10⁴ | ||

| Bifidobacterium adolescentis | L-arabinose | 40.2 | 275.1 | - | 8.6 x 10³ (min⁻¹) | [2] |

| D-galactose | 22.4 | 489 | - | 9.3 x 10³ (min⁻¹) | [2] |

Table 2: Kinetic Parameters of L-Ribulokinase (araB)

| Organism | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| Escherichia coli | L-ribulose | 0.14 | ~40 | 2.9 x 10⁵ | [3] |

| D-ribulose | 0.39 | ~40 | 1.0 x 10⁵ | [3] | |

| L-xylulose | 3.4 | ~40 | 1.2 x 10⁴ | [3] | |

| D-xylulose | 16 | ~40 | 2.5 x 10³ | [3] |

Table 3: Kinetic Parameters of L-Ribulose-5-Phosphate 4-Epimerase (araD)

Quantitative kinetic data for L-ribulose-5-phosphate 4-epimerase is less readily available in a compiled format. The enzyme catalyzes a reversible reaction, and assays are often coupled, making direct kinetic measurements challenging. However, studies on the E. coli enzyme have provided insights into its function and mechanism.[4][5] Further research is required to populate a comprehensive table of its kinetic parameters from diverse prokaryotic sources.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Assay for L-Arabinose Isomerase (araA) Activity

This protocol is adapted from studies on L-arabinose isomerases from various bacterial sources.[1][2]

Principle:

The activity of L-arabinose isomerase is determined by measuring the formation of L-ribulose from L-arabinose. The concentration of the ketose product (L-ribulose) can be quantified colorimetrically using the cysteine-carbazole-sulfuric acid method.

Reagents:

-

Reaction Buffer: 50 mM Sodium Phosphate buffer, pH 7.0

-

Substrate Stock Solution: 1 M L-arabinose in deionized water

-

Cofactor Solution: 10 mM MnCl₂

-

Enzyme Solution: Purified L-arabinose isomerase diluted in reaction buffer to an appropriate concentration.

-

Cysteine-HCl Solution: 0.1% (w/v) Cysteine-HCl in deionized water (prepare fresh)

-

Carbazole Solution: 0.12% (w/v) Carbazole in absolute ethanol

-

Sulfuric Acid: Concentrated H₂SO₄

-

Stopping Reagent: 10% (w/v) Trichloroacetic acid (TCA)

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube by combining:

-

400 µL of Reaction Buffer

-

50 µL of 1 M L-arabinose (final concentration 100 mM)

-

5 µL of 10 mM MnCl₂ (final concentration 0.1 mM)

-

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding 50 µL of the diluted enzyme solution.

-

Incubate the reaction for a defined period (e.g., 10-30 minutes) during which the reaction is linear.

-

Stop the reaction by adding 100 µL of 10% TCA.

-

Centrifuge the mixture at high speed for 5 minutes to pellet any precipitated protein.

-

For the colorimetric assay, take 200 µL of the supernatant and add 1.2 mL of concentrated H₂SO₄. Mix well and cool on ice.

-

Add 40 µL of 0.1% Cysteine-HCl solution and mix.

-

Add 40 µL of 0.12% Carbazole solution, mix, and incubate at 37°C for 20 minutes.

-

Measure the absorbance at 540 nm.

-

Prepare a standard curve using known concentrations of L-ribulose to determine the amount of product formed.

Unit Definition:

One unit (U) of L-arabinose isomerase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of L-ribulose per minute under the specified assay conditions.

Caption: Experimental workflow for L-arabinose isomerase assay.

Assay for L-Ribulokinase (araB) Activity

This protocol is based on a coupled-enzyme spectrophotometric assay.[3]

Principle:

The activity of L-ribulokinase is determined by coupling the production of ADP to the oxidation of NADH. The kinase reaction produces ADP, which is used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate. Pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase, a reaction that oxidizes NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically and is directly proportional to the kinase activity.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 50 mM KCl

-

Substrate Stock Solution: 100 mM L-ribulose in deionized water

-

ATP Stock Solution: 100 mM ATP in deionized water, pH adjusted to 7.0

-

Phosphoenolpyruvate (PEP) Stock Solution: 100 mM PEP in deionized water

-

NADH Stock Solution: 10 mM NADH in deionized water (prepare fresh and protect from light)

-

Coupling Enzymes:

-

Pyruvate Kinase (PK) solution (e.g., 1000 units/mL)

-

Lactate Dehydrogenase (LDH) solution (e.g., 1000 units/mL)

-

-

Enzyme Solution: Purified L-ribulokinase diluted in assay buffer.

Procedure:

-

Prepare the assay mixture in a 1 mL cuvette by combining:

-

800 µL of Assay Buffer

-

20 µL of 100 mM L-ribulose (final concentration 2 mM)

-

20 µL of 100 mM ATP (final concentration 2 mM)

-

20 µL of 100 mM PEP (final concentration 2 mM)

-

20 µL of 10 mM NADH (final concentration 0.2 mM)

-

2 µL of Pyruvate Kinase solution

-

2 µL of Lactate Dehydrogenase solution

-

-

Mix gently by inversion and incubate in a spectrophotometer at 25°C for 5 minutes to obtain a stable baseline reading at 340 nm.

-

Initiate the reaction by adding 10 µL of the diluted L-ribulokinase solution.

-

Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

-

Calculate the rate of the reaction (ΔA₃₄₀/min) from the linear portion of the curve.

-

The activity of the enzyme can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Unit Definition:

One unit (U) of L-ribulokinase activity is defined as the amount of enzyme that catalyzes the phosphorylation of 1 µmol of L-ribulose per minute under the specified assay conditions.

Caption: Coupled enzyme assay for L-ribulokinase activity.

Assay for L-Ribulose-5-Phosphate 4-Epimerase (araD) Activity

A direct, continuous spectrophotometric assay for L-ribulose-5-phosphate 4-epimerase is not straightforward. A common method is a coupled enzyme assay that measures the formation of D-xylulose 5-phosphate.

Principle:

The epimerization of this compound to D-xylulose 5-phosphate is coupled to the transketolase reaction. In the presence of a suitable acceptor aldehyde (e.g., D-ribose 5-phosphate), transketolase transfers a two-carbon unit from D-xylulose 5-phosphate to produce sedoheptulose (B1238255) 7-phosphate and glyceraldehyde 3-phosphate. The formation of glyceraldehyde 3-phosphate can then be monitored by coupling its reduction to glycerol (B35011) 3-phosphate with the oxidation of NADH by glycerol-3-phosphate dehydrogenase. The decrease in absorbance at 340 nm is proportional to the epimerase activity.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

Substrate Stock Solution: 20 mM this compound in deionized water

-

Acceptor Aldehyde: 20 mM D-ribose 5-phosphate in deionized water

-

Thiamine Pyrophosphate (TPP) Solution: 1 mg/mL TPP in deionized water (prepare fresh)

-

MgCl₂ Solution: 100 mM MgCl₂

-

NADH Stock Solution: 10 mM NADH in deionized water (prepare fresh and protect from light)

-

Coupling Enzymes:

-

Transketolase (TK)

-

Glycerol-3-phosphate dehydrogenase (G3PDH)

-

Triosephosphate isomerase (TPI)

-

-

Enzyme Solution: Purified L-ribulose-5-phosphate 4-epimerase diluted in assay buffer.

Procedure:

-

Prepare the assay mixture in a 1 mL cuvette containing:

-

800 µL of Assay Buffer

-

50 µL of 20 mM this compound (final concentration 1 mM)

-

50 µL of 20 mM D-ribose 5-phosphate (final concentration 1 mM)

-

10 µL of 1 mg/mL TPP

-

10 µL of 100 mM MgCl₂

-

20 µL of 10 mM NADH (final concentration 0.2 mM)

-

Sufficient units of TK, G3PDH, and TPI.

-

-

Mix and incubate at 25°C for 5 minutes to reach a stable baseline at 340 nm.

-

Initiate the reaction by adding 10 µL of the diluted L-ribulose-5-phosphate 4-epimerase solution.

-

Monitor the decrease in absorbance at 340 nm for 5-10 minutes.

-

Calculate the rate of reaction from the linear portion of the curve.

Unit Definition:

One unit (U) of L-ribulose-5-phosphate 4-epimerase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of D-xylulose 5-phosphate per minute under the specified assay conditions.

Caption: Coupled enzyme assay for L-ribulose-5-phosphate 4-epimerase.

Alternative Biosynthetic Pathways

While the L-arabinose operon represents the canonical pathway, some prokaryotes utilize alternative routes for the synthesis of L-Ru5P or related pentose phosphates.

The L-Fucose Pathway

Some bacteria can metabolize L-fucose, and the initial steps of this pathway share similarities with L-arabinose metabolism. L-fucose isomerase can convert L-fucose to L-fuculose, which is then phosphorylated to L-fuculose-1-phosphate. While this does not directly produce L-Ru5P, the promiscuity of some isomerases and kinases suggests potential crosstalk between these pathways.

Regulation of L-Ru5P Biosynthesis

The biosynthesis of L-Ru5P is tightly regulated at the transcriptional level, primarily through the control of the ara operon. In E. coli, the AraC protein acts as both a repressor and an activator. In the absence of L-arabinose, AraC forms a DNA loop that represses transcription. When L-arabinose is present, it binds to AraC, causing a conformational change that breaks the loop and, in the presence of cAMP-CAP, activates transcription of the araBAD genes.

Conclusion

The biosynthesis of this compound in prokaryotes is a well-characterized process, particularly the canonical pathway involving the enzymes of the L-arabinose operon. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers aiming to study these enzymes and pathways. A thorough understanding of the kinetics and regulation of L-Ru5P biosynthesis is essential for applications in metabolic engineering and for the development of novel antimicrobial agents targeting these essential metabolic routes. Further research into the diversity of these pathways across different prokaryotic species will undoubtedly reveal new insights and opportunities for biotechnological and therapeutic advancements.

References

- 1. l-Arabinose Isomerase and d-Xylose Isomerase from Lactobacillus reuteri: Characterization, Coexpression in the Food Grade Host Lactobacillus plantarum, and Application in the Conversion of d-Galactose and d-Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Exploring a Highly D-Galactose Specific L-Arabinose Isomerase From Bifidobacterium adolescentis for D-Tagatose Production [frontiersin.org]

- 3. Substrate specificity and kinetic mechanism of Escherichia coli ribulokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-ribulose-5-phosphate 4-epimerase - Wikipedia [en.wikipedia.org]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

An In-depth Technical Guide to the Discovery and History of L-Ribulose 5-Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Ribulose 5-phosphate (L-Ru5P) is a key metabolic intermediate in the bacterial catabolism of L-arabinose, linking it to the central pentose (B10789219) phosphate (B84403) pathway. Its discovery and the elucidation of its metabolic role were integral to understanding bacterial carbohydrate metabolism and the genetic regulation of metabolic pathways, exemplified by the well-studied ara operon. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to L-Ru5P, including detailed methodologies and quantitative data for the enzymes involved in its metabolism.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the broader effort to unravel the pathways of pentose metabolism in microorganisms. Seminal work in the mid-20th century, particularly from the laboratory of B. L. Horecker, was pivotal in elucidating the steps of the pentose phosphate pathway and related sugar interconversions.

While a singular definitive publication announcing the initial isolation of L-Ru5P is not readily apparent, its identification emerged from studies on the enzymatic breakdown of L-arabinose. In 1958, the work of Burma and Horecker on pentose fermentation by Lactobacillus plantarum led to the characterization of L-ribulose-5-phosphate 4-epimerase, the enzyme responsible for the interconversion of this compound and D-xylulose (B119806) 5-phosphate.[1] This work provided strong evidence for the existence of L-Ru5P as a distinct metabolic intermediate.

The broader context for this discovery was the intensive research into carbohydrate metabolism, including the elucidation of the pentose phosphate pathway, for which Horecker and his colleagues made significant contributions.[2][3] The study of the L-arabinose operon in Escherichia coli further solidified the importance of L-Ru5P, placing it as a central metabolite in a classic model system of gene regulation.[1]

Metabolic Significance

This compound is a critical intermediate in the catabolism of L-arabinose, a pentose sugar found in plant hemicelluloses. In bacteria such as Escherichia coli, the metabolism of L-arabinose is governed by the ara operon, which encodes the necessary transport proteins and catabolic enzymes.

The pathway proceeds as follows:

-

Transport: L-arabinose is transported into the cell.

-

Isomerization: L-arabinose is isomerized to L-ribulose by L-arabinose isomerase (araA).

-

Phosphorylation: L-ribulose is phosphorylated to this compound by ribulokinase (araB).

-

Epimerization: this compound is then epimerized to D-xylulose 5-phosphate by L-ribulose-5-phosphate 4-epimerase (araD) .[1][4]

D-xylulose 5-phosphate is an intermediate of the pentose phosphate pathway, thus linking L-arabinose metabolism to central cellular metabolic routes for the production of energy and biosynthetic precursors.[5]

Key Enzyme: L-Ribulose-5-Phosphate 4-Epimerase (AraD)

The enzyme responsible for the reversible conversion of this compound to D-xylulose 5-phosphate is L-ribulose-5-phosphate 4-epimerase (EC 5.1.3.4), the product of the araD gene in E. coli.[1][4]

Enzymatic Reaction and Mechanism

The epimerization reaction involves a change in the stereochemistry at the C4 position of the sugar phosphate. The proposed mechanism for L-ribulose-5-phosphate 4-epimerase involves a retro-aldol cleavage followed by an aldol (B89426) condensation. This mechanism is supported by the structural similarity of the enzyme to L-fuculose-1-phosphate aldolase.[1][4] The key steps are:

-

Abstraction of a proton from the hydroxyl group at C4.

-

Cleavage of the C3-C4 bond, forming a metal-stabilized enediolate and a glycolaldehyde (B1209225) phosphate fragment.

-

Rotation of the glycolaldehyde phosphate fragment by 180 degrees.

-

Reformation of the C3-C4 bond, resulting in the inversion of stereochemistry at C4 to produce D-xylulose 5-phosphate.[1][6]

Quantitative Data

Quantitative analysis of the enzymes and intermediates in the L-arabinose pathway is crucial for understanding its regulation and flux.

| Parameter | Value | Organism | Reference |

| L-Ribulose-5-Phosphate 4-Epimerase (AraD) | |||

| Molecular Mass | 102 kDa (tetramer of 25.5 kDa subunits) | Escherichia coli | [1] |

| Intracellular Metabolite Concentrations | |||

| Pentose Phosphates (combined pool) | ~1.3 mM | Escherichia coli |

Experimental Protocols

Purification of Recombinant L-Ribulose-5-Phosphate 4-Epimerase from E. coli

This protocol is based on the overexpression and purification of the araD gene product.

5.1.1. Overexpression

-

Clone the araD gene from E. coli into a suitable overexpression vector (e.g., a pET vector with an N-terminal His-tag).

-

Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking to an OD600 of 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

-

Continue to grow the culture for 3-4 hours at 30°C.

-

Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

5.1.2. Purification

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (B142953) (DTT), and protease inhibitors).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer containing 20-40 mM imidazole).

-

Elute the His-tagged protein with elution buffer (lysis buffer containing 250-500 mM imidazole).

-

(Optional) Remove the His-tag by enzymatic cleavage (e.g., with TEV protease) followed by a second round of Ni-NTA chromatography to remove the cleaved tag and protease.

-

Perform size-exclusion chromatography to further purify the protein and exchange it into a suitable storage buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT).

-

Assess purity by SDS-PAGE.

Enzymatic Assay for L-Ribulose-5-Phosphate 4-Epimerase Activity

This is a continuous spectrophotometric coupled enzyme assay.[7][8] The production of D-xylulose 5-phosphate is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

5.2.1. Principle

-

This compound is converted to D-xylulose 5-phosphate by L-ribulose-5-phosphate 4-epimerase.

-

D-Xylulose 5-phosphate and D-ribose 5-phosphate are converted by transketolase to glyceraldehyde 3-phosphate and sedoheptulose (B1238255) 7-phosphate.

-

Glyceraldehyde 3-phosphate is converted to dihydroxyacetone phosphate by triosephosphate isomerase.

-

Dihydroxyacetone phosphate is reduced to glycerol-3-phosphate by α-glycerophosphate dehydrogenase, with the concomitant oxidation of NADH to NAD+.

5.2.2. Reagents

-

Assay Buffer: 50-100 mM Glycylglycine or Tris-HCl, pH 7.7

-

This compound (substrate)

-

D-Ribose 5-phosphate

-

NADH

-

Thiamine pyrophosphate (TPP, cocarboxylase)

-

MgCl₂

-

Transketolase

-

Triosephosphate isomerase (TPI)

-

α-Glycerophosphate dehydrogenase (α-GDH)

-

Purified L-Ribulose-5-Phosphate 4-Epimerase

5.2.3. Procedure

-

Prepare a reaction mixture in a quartz cuvette containing assay buffer, D-ribose 5-phosphate, NADH, TPP, MgCl₂, transketolase, TPI, and α-GDH.

-

Incubate the mixture at 25°C for 5-10 minutes to allow any contaminating substrates to react and to establish a stable baseline.

-

Initiate the reaction by adding this compound.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of the reaction is proportional to the activity of the L-ribulose-5-phosphate 4-epimerase.

-

A blank reaction without the epimerase or without the this compound substrate should be run as a control.

Preparation of this compound Substrate

This compound can be prepared enzymatically from the more readily available L-ribulose.

5.3.1. Principle L-ribulose is phosphorylated by a kinase, such as ribulokinase (araB), in the presence of ATP to yield this compound.

5.3.2. Reagents

-

L-ribulose

-

ATP

-

MgCl₂

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Purified ribulokinase (AraB)

5.3.3. Procedure

-

Incubate L-ribulose with a molar excess of ATP and MgCl₂ in the reaction buffer.

-

Add purified ribulokinase to initiate the reaction.

-

Incubate the reaction at 37°C for a sufficient time to allow for complete conversion (this can be monitored by thin-layer chromatography or an enzymatic assay for the product).

-

Terminate the reaction by heat inactivation of the enzyme (e.g., 10 minutes at 80°C).

-

The resulting solution containing this compound can be used directly in enzyme assays after appropriate dilution, or it can be further purified using ion-exchange chromatography if necessary.

Signaling Pathways and Experimental Workflows

L-Arabinose Catabolic Pathway

Experimental Workflow for AraD Purification

References

- 1. L-ribulose-5-phosphate 4-epimerase - Wikipedia [en.wikipedia.org]

- 2. The pentose phosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification, properties and assay of D-ribulose 5-phosphate 3-epimerase from human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of l-arabinose in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ribulose 5-phosphate - Wikipedia [en.wikipedia.org]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Conversion of d-ribulose 5-phosphate to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on L-Ribulose 5-Phosphate: A Key Metabolic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ribulose 5-phosphate (L-Ru5P) is a critical metabolic intermediate primarily involved in the bacterial L-arabinose catabolic pathway.[1][2] This pathway allows certain microorganisms to utilize L-arabinose, a major component of plant hemicellulose, as a carbon and energy source. The enzymatic conversion of L-arabinose to D-xylulose 5-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway (PPP), is facilitated by a set of enzymes encoded by the ara operon.[2][3] Understanding the intricacies of L-Ru5P metabolism is crucial for advancements in metabolic engineering, biofuel production, and the development of novel antimicrobial agents. This guide provides a comprehensive overview of L-Ru5P, including its metabolic context, the kinetics of key enzymes, detailed experimental protocols, and its relevance as a potential drug target.

Metabolic Pathway of L-Arabinose Utilization

The catabolism of L-arabinose to D-xylulose 5-phosphate in bacteria such as Escherichia coli is a well-characterized phosphorylative pathway involving three key enzymes encoded by the araBAD operon.[1][2]

-

L-Arabinose Isomerase (AraA): Converts L-arabinose to L-ribulose.[3]

-

L-Ribulokinase (AraB): Phosphorylates L-ribulose to produce this compound.[3][4]

-

L-Ribulose-5-phosphate 4-epimerase (AraD): Catalyzes the epimerization of this compound to D-xylulose 5-phosphate.[3][5]

D-xylulose 5-phosphate then enters the pentose phosphate pathway, linking the metabolism of five-carbon sugars to that of six-carbon sugars.[2]

Figure 1: L-Arabinose catabolic pathway.

Key Enzymes and Quantitative Data

The efficiency of the L-arabinose pathway is dictated by the kinetic properties of its constituent enzymes.

L-Ribulokinase (AraB)

L-Ribulokinase is a phosphotransferase that catalyzes the ATP-dependent phosphorylation of L-ribulose.[4] It exhibits broad substrate specificity, phosphorylating all four 2-ketopentoses.[6]

| Substrate | Km (mM) | kcat | Reference |

| L-Ribulose | 0.14 | Nearly the same for all 2-ketopentoses | [6] |

| D-Ribulose | 0.39 | Nearly the same for all 2-ketopentoses | [6] |

| L-Xylulose | 3.4 | Nearly the same for all 2-ketopentoses | [6] |

| D-Xylulose | 16 | Nearly the same for all 2-ketopentoses | [6] |

| L-Arabitol | 4 | - | [6] |

| Ribitol | 5.5 | - | [6] |

| MgATP (with L-ribulose) | 0.02 | - | [6] |

| MgATP (with D-ribulose) | 0.027 | - | [6] |

| MgATP (with L-xylulose) | 0.027 | - | [6] |

Table 1: Kinetic parameters of E. coli L-Ribulokinase.

The kinetic mechanism of L-ribulokinase is random, with a strong preference for the sugar substrate binding first.[6]

L-Ribulose-5-phosphate 4-epimerase (AraD)

This enzyme catalyzes the reversible epimerization of L-Ru5P to D-xylulose 5-phosphate.[5] The reaction proceeds through a retro-aldol cleavage mechanism.[5][7] The molecular mass of the enzyme is approximately 102 kDa, and it is composed of four identical subunits.[5]

Intracellular Concentrations of Related Metabolites

| Metabolite | 48h Starved (nmol/g) | Ad Libitum Fed (nmol/g) | Low-fat Meal Fed (nmol/g) | Reference |

| Xylulose 5-phosphate | 3.8 ± 0.3 | 8.6 ± 0.3 | 66.3 ± 8.3 | [8] |

| Ribulose 5-phosphate | 3.4 ± 0.3 | 5.8 ± 0.2 | 37.1 ± 5.3 | [8] |

| Ribose 5-phosphate + Sedoheptulose (B1238255) 7-phosphate | 29.3 ± 0.3 | 38.2 ± 1.2 | 108.2 ± 14.5 | [8] |

Table 2: Pentose Phosphate Concentrations in Rat Liver.

Experimental Protocols

Assay for L-Ribulokinase Activity

A common method to assay L-Ribulokinase activity is a coupled spectrophotometric assay. The production of ADP is coupled to the oxidation of NADH via pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.

Principle:

-

L-Ribulose + ATP --(L-Ribulokinase)--> this compound + ADP

-

ADP + Phosphoenolpyruvate --(Pyruvate Kinase)--> ATP + Pyruvate

-

Pyruvate + NADH + H+ --(Lactate Dehydrogenase)--> Lactate + NAD+

The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

Reagents:

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 50 mM KCl)

-

L-Ribulose

-

ATP

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate Kinase (PK)

-

Lactate Dehydrogenase (LDH)

-

Enzyme sample (L-Ribulokinase)

Procedure:

-

Prepare a reaction mixture containing assay buffer, L-ribulose, ATP, PEP, NADH, PK, and LDH.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding the enzyme sample.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of NADH.

Figure 2: L-Ribulokinase assay workflow.

Assay for L-Ribulose-5-phosphate 4-epimerase Activity

The activity of L-Ribulose-5-phosphate 4-epimerase can be determined by a coupled enzyme assay that measures the formation of D-xylulose 5-phosphate.

Principle:

-

This compound --(L-Ru5P 4-epimerase)--> D-Xylulose 5-phosphate

-

D-Xylulose 5-phosphate + Ribose 5-phosphate --(Transketolase)--> Sedoheptulose 7-phosphate + Glyceraldehyde 3-phosphate

-

Glyceraldehyde 3-phosphate --(Triosephosphate Isomerase)--> Dihydroxyacetone phosphate

-

Dihydroxyacetone phosphate + NADH + H+ --(α-Glycerophosphate Dehydrogenase)--> α-Glycerophosphate + NAD+

The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Reagents:

-

Buffer (e.g., 250 mM Glycylglycine, pH 7.7)

-

This compound (substrate)

-

Ribose 5-phosphate

-

Thiamine (B1217682) pyrophosphate (cocarboxylase for Transketolase)

-

MgCl2

-

NADH

-

Transketolase (TK)

-

Triosephosphate Isomerase (TPI)

-

α-Glycerophosphate Dehydrogenase (α-GDH)

-

Enzyme sample (L-Ru5P 4-epimerase)

Procedure:

-

Combine buffer, ribose 5-phosphate, thiamine pyrophosphate, MgCl2, NADH, TK, TPI, and α-GDH in a cuvette.

-

Incubate to allow the system to stabilize.

-

Initiate the reaction by adding this compound.

-

Monitor the change in absorbance at 340 nm.

-

The activity is proportional to the rate of NADH oxidation.

This compound Pathway as a Drug Target

The enzymes of the L-arabinose metabolic pathway, particularly those not present in humans, represent potential targets for the development of novel antimicrobial agents. For instance, targeting enzymes in the pentose phosphate pathway of parasites like Leishmania infantum is an active area of research.[9][10] Ribose 5-phosphate isomerase B (RpiB), which is structurally different from the human counterpart, has been identified as a potential drug target.[9][10] While L-Ru5P itself is not a direct target, the enzymes that produce and consume it are viable candidates for inhibitor screening and drug design.

Figure 3: Rationale for targeting L-Ru5P pathway enzymes.

Conclusion

This compound is a pivotal intermediate in a metabolic pathway that is essential for the survival of many microorganisms. A thorough understanding of its enzymatic production and consumption, supported by robust quantitative data and detailed experimental protocols, is fundamental for researchers in microbiology, biochemistry, and drug development. The unique nature of the L-arabinose catabolic pathway in prokaryotes presents a promising avenue for the discovery of novel therapeutic agents. Further research into the structure and mechanism of the enzymes involved will undoubtedly accelerate these efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. L-arabinose operon - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Ribulokinase - Wikipedia [en.wikipedia.org]

- 5. L-ribulose-5-phosphate 4-epimerase - Wikipedia [en.wikipedia.org]

- 6. Substrate specificity and kinetic mechanism of Escherichia coli ribulokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. The measurement of xylulose 5-phosphate, ribulose 5-phosphate, and combined sedoheptulose 7-phosphate and ribose 5-phosphate in liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toward Chemical Validation of Leishmania infantum Ribose 5-Phosphate Isomerase as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Toward Chemical Validation of Leishmania infantum Ribose 5-Phosphate Isomerase as a Drug Target - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crossroads of Sugar Metabolism: An In-depth Analysis of L-Ribulose 5-Phosphate and its Link to the Calvin Cycle

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate network of metabolic pathways within living organisms presents a landscape of interconnected biochemical reactions essential for life. While core pathways like the Calvin cycle are well-established as central to carbon fixation in photosynthetic organisms, the roles and connections of less common sugar isomers, such as L-sugars, are often less understood. This technical guide delves into the biochemistry of L-Ribulose 5-phosphate, a key intermediate in the catabolism of L-arabinose, and elucidates its indirect, yet significant, connection to the Calvin cycle. This intersection of distinct metabolic pathways offers potential targets for metabolic engineering and therapeutic intervention.

The L-Arabinose Catabolic Pathway: A Gateway to Central Metabolism

In many bacteria, fungi, and archaea, the pentose (B10789219) sugar L-arabinose serves as a valuable carbon and energy source. Its utilization is mediated by a specific catabolic pathway that converts it into an intermediate of the pentose phosphate (B84403) pathway (PPP). This compound is a central metabolite in this pathway. The initial steps of L-arabinose degradation in bacteria like Escherichia coli involve three key enzymes encoded by the araBAD operon[1].

-

L-arabinose isomerase (araA): This enzyme catalyzes the isomerization of L-arabinose to L-ribulose.

-

L-ribulokinase (araB): L-ribulose is then phosphorylated by this kinase to produce this compound.

-

L-ribulose-5-phosphate 4-epimerase (araD): This crucial enzyme catalyzes the epimerization of this compound at the C4 position to yield D-xylulose 5-phosphate[1].

D-xylulose 5-phosphate is a key intermediate in the pentose phosphate pathway, thus providing a direct link between L-arabinose metabolism and central carbon metabolism.

The Connection to the Pentose Phosphate Pathway and the Calvin Cycle

The Calvin cycle, the primary pathway for carbon dioxide fixation in photosynthesis, is intimately linked with the pentose phosphate pathway. The regenerative phase of the Calvin cycle, which is responsible for replenishing the CO2 acceptor molecule, ribulose-1,5-bisphosphate (RuBP), utilizes several enzymes and intermediates that are also part of the non-oxidative branch of the PPP.

The conversion of this compound to D-xylulose 5-phosphate is the critical juncture connecting L-arabinose catabolism to this central metabolic hub. D-xylulose 5-phosphate, along with D-ribose 5-phosphate, can be converted to D-ribulose 5-phosphate by the enzymes transketolase, transaldolase, ribose-5-phosphate (B1218738) isomerase, and ribulose-5-phosphate 3-epimerase. D-ribulose 5-phosphate is the direct precursor to RuBP, the substrate for RuBisCO in the carbon fixation step of the Calvin cycle.

Therefore, while this compound is not a direct participant in the Calvin cycle, its metabolic fate is intertwined with it through the pentose phosphate pathway. This connection implies that in organisms capable of both L-arabinose metabolism and photosynthesis (or chemosynthesis involving the Calvin cycle), carbon from L-arabinose can potentially be funneled into carbon fixation pathways.

Quantitative Data

The kinetic parameters of the key enzymes in the L-arabinose catabolic pathway provide insights into the efficiency and regulation of this metabolic route. The following tables summarize available quantitative data for these enzymes from various microbial sources.

Table 1: Kinetic Parameters of L-Arabinose Isomerase (araA)

| Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (mM-1s-1) | Reference |

| Lactobacillus reuteri | L-arabinose | 633 ± 69 | 959 ± 55 | 1.5 | [2] |

| D-galactose | 647 ± 109 | 59 ± 5 | 0.09 | [2] | |

| Bacillus amyloliquefaciens | L-arabinose | 92.8 | 72.5 | 0.78 | [3] |

| D-galactose | 251.6 | 9.8 | 0.04 | [3] | |

| Clostridium hylemonae | D-galactose | 7.70 | 28.39 | 3.69 | [4] |

Table 2: Kinetic Parameters of L-Ribulokinase (araB)

| Organism | Substrate | Km (mM) | Reference |

| Escherichia coli | L-ribulose | 0.14 | [5] |

| D-ribulose | 0.39 | [5] | |

| L-xylulose | 3.4 | [5] | |

| D-xylulose | 16 | [5] | |

| MgATP (with L-ribulose) | 0.02 | [5] |

Table 3: Kinetic Parameters of L-Ribulose-5-Phosphate 4-Epimerase (araD)

| Organism | Substrate | Km (mM) | Reference |

| Saccharomyces cerevisiae | D-ribulose 5-phosphate | 1.5 | [6] |

Experimental Protocols

Spectrophotometric Assay for L-Ribulose-5-Phosphate 4-Epimerase Activity

This protocol describes a coupled enzyme assay to determine the activity of L-ribulose-5-phosphate 4-epimerase by monitoring the oxidation of NADH. The formation of D-xylulose 5-phosphate is coupled to the reduction of sorbitol to D-sorbitol by sorbitol dehydrogenase, which oxidizes NADH to NAD+.

Materials:

-

Tris-HCl buffer (100 mM, pH 7.5)

-

MgCl2 (10 mM)

-

NADH (0.2 mM)

-

Sorbitol dehydrogenase (excess)

-

This compound (substrate)

-

Purified L-ribulose-5-phosphate 4-epimerase

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, NADH, and sorbitol dehydrogenase in a cuvette.

-

Incubate the mixture for 5 minutes at the desired assay temperature to allow for temperature equilibration and to measure any background NADH oxidation.

-

Initiate the reaction by adding a known amount of this compound.

-

Start the measurement by adding the purified L-ribulose-5-phosphate 4-epimerase to the cuvette.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the rate of NADH oxidation from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M-1cm-1).

-

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of this compound to D-xylulose 5-phosphate per minute under the specified conditions.

Quantification of this compound by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of this compound and other pentose phosphate pathway intermediates from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[7][8].

Materials:

-

Cold extraction solvent (e.g., 80% methanol (B129727) in water, pre-chilled to -80°C)

-

Internal standards (e.g., 13C-labeled pentose phosphates)

-

Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)

-

Appropriate LC column (e.g., HILIC or ion-pair reversed-phase)

Procedure:

A. Metabolite Extraction:

-

Rapidly quench metabolic activity in the biological sample by adding the cold extraction solvent.

-

Homogenize the sample (e.g., by sonication or bead beating) in the extraction solvent.

-

Add internal standards to the sample for accurate quantification.

-

Incubate the sample on ice to allow for complete extraction.

-

Centrifuge the sample at high speed to pellet cell debris and proteins.

-

Collect the supernatant containing the metabolites.

-

Dry the supernatant under vacuum or nitrogen.

B. LC-MS/MS Analysis:

-

Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis.

-

Inject the sample onto the LC system.

-

Separate the metabolites using an appropriate chromatographic method.

-

Detect and quantify the metabolites using the tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for this compound and the internal standard should be used.

-

Construct a calibration curve using known concentrations of this compound to determine the absolute concentration in the sample.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways and their interconnections.

Caption: The bacterial L-arabinose catabolic pathway.

Caption: Intersection of L-arabinose catabolism, PPP, and the Calvin Cycle.

Conclusion

The metabolic journey of this compound from the catabolism of L-arabinose to its eventual connection with the Calvin cycle via the pentose phosphate pathway highlights the remarkable integration of biochemical networks within cells. Understanding these connections is not merely an academic exercise; it provides a framework for rational metabolic engineering to, for example, enhance carbon fixation or to develop novel antimicrobial agents that target these specific pathways. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to explore and exploit the intricacies of sugar metabolism. As our understanding of these metabolic intersections deepens, so too will our ability to manipulate them for biotechnological and therapeutic benefit.

References

- 1. L-ribulose-5-phosphate 4-epimerase - Wikipedia [en.wikipedia.org]

- 2. l-Arabinose Isomerase and d-Xylose Isomerase from Lactobacillus reuteri: Characterization, Coexpression in the Food Grade Host Lactobacillus plantarum, and Application in the Conversion of d-Galactose and d-Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Biochemical properties of L-arabinose isomerase from Clostridium hylemonae to produce D-tagatose as a functional sweetener - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substrate specificity and kinetic mechanism of Escherichia coli ribulokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improved purification of ribulose 5-phosphate 3-epimerase from Saccharomyces cerevisiae and characterization of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to L-Ribulose 5-phosphate: Structure, Properties, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Ribulose 5-phosphate is a key metabolic intermediate in the pentose (B10789219) phosphate (B84403) pathway and plays a crucial role in the metabolism of L-arabinose in various organisms.[1][2] As a phosphorylated ketopentose, its chemical properties and biological functions are of significant interest to researchers in biochemistry, microbiology, and drug development. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound. Detailed experimental protocols for its enzymatic synthesis, purification, and analysis are presented to facilitate further research and application.

Chemical Structure and Identification

This compound is a monosaccharide phosphate with the chemical formula C₅H₁₁O₈P. It is the 5-phosphate ester of L-Ribulose.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2S,3S)-2,3,5-trihydroxy-4-oxopentyl dihydrogen phosphate |

| SMILES | O--INVALID-LINK--COP(=O)(O)O">C@HC(=O)CO |

| InChI | InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11,12)/h4-6,8-9H,1-2H2,(H2,10,11,12)/t4-,5+/m0/s1 |

| InChI Key | FNZLKVNUWIIPSJ-CRCLSJGQSA-L |

| CAS Number | 2922-69-2 |

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, analysis, and for understanding its behavior in biological systems.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 230.11 g/mol |

| Predicted Water Solubility | 26.1 g/L |

| Predicted pKa (Strongest Acidic) | 1.48 |

| Storage Temperature | -20°C |

Biological Role and Metabolic Pathway

This compound is a central intermediate in the L-arabinose catabolic pathway in bacteria such as Escherichia coli.[1][2] In this pathway, L-arabinose is first isomerized to L-ribulose, which is then phosphorylated to this compound by the enzyme L-ribulokinase. Subsequently, this compound is epimerized to D-xylulose 5-phosphate by the enzyme L-ribulose-5-phosphate 4-epimerase.[3] D-xylulose 5-phosphate then enters the pentose phosphate pathway, a crucial metabolic route for the production of NADPH and precursors for nucleotide biosynthesis.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes a two-step enzymatic synthesis of this compound from L-arabinose.

Step 1: Isomerization of L-arabinose to L-ribulose

-

Reaction Mixture Preparation: Prepare a solution of 100 g/L L-arabinose in 50 mM sodium phosphate buffer (pH 7.5).

-

Cofactor Addition: Add MnCl₂ to a final concentration of 1 mM.

-

Enzyme Addition: Equilibrate the reaction mixture to 50°C and add L-arabinose isomerase (e.g., from Geobacillus thermodenitrificans). The optimal enzyme concentration should be determined empirically.

-

Incubation: Incubate the reaction at 50°C with gentle agitation.

-

Monitoring: Monitor the conversion of L-arabinose to L-ribulose using High-Performance Liquid Chromatography (HPLC).

-

Reaction Termination: Once equilibrium is reached, terminate the reaction by heating the mixture to 80°C for 10 minutes to inactivate the enzyme.

Step 2: Phosphorylation of L-ribulose to this compound

-

Reaction Buffer: To the L-ribulose solution from Step 1, add ATP to a final concentration of 1.2 molar equivalents relative to the initial L-arabinose concentration. Ensure the pH is maintained at 7.5 with a suitable buffer (e.g., 50 mM Tris-HCl) containing 10 mM MgCl₂.

-

Enzyme Addition: Add L-ribulokinase (e.g., from E. coli). The optimal enzyme concentration should be determined empirically.

-

Incubation: Incubate the reaction at 37°C with gentle stirring.

-

Monitoring: Monitor the formation of this compound using a suitable assay, such as a coupled enzymatic assay or by monitoring ATP consumption via HPLC.

-

Reaction Termination: Once the reaction is complete, terminate it by heat inactivation (80°C for 10 minutes) or by the addition of cold ethanol (B145695) to precipitate the enzyme.

Purification of this compound by Ion-Exchange Chromatography

This protocol outlines the purification of this compound from the synthesis reaction mixture.

-

Sample Preparation: Centrifuge the terminated reaction mixture to remove any precipitated protein. The supernatant containing this compound should be filtered through a 0.45 µm filter. The sample should be diluted with the starting buffer to reduce its ionic strength.

-

Column Equilibration: Equilibrate a strong anion-exchange chromatography column (e.g., a quaternary ammonium-based resin) with a low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.0).

-

Sample Loading: Load the prepared sample onto the equilibrated column.

-

Washing: Wash the column with several column volumes of the starting buffer to remove unbound and weakly bound contaminants.

-

Elution: Elute the bound this compound using a linear gradient of increasing ionic strength (e.g., 0 to 1 M NaCl in the starting buffer).

-

Fraction Collection and Analysis: Collect fractions and analyze for the presence of this compound using a phosphate assay or HPLC.

-

Desalting: Pool the fractions containing pure this compound and desalt using a desalting column or dialysis against deionized water.

-

Lyophilization: Lyophilize the desalted product to obtain a stable powder.

Analysis of this compound by ³¹P NMR Spectroscopy

This protocol provides a general method for the analysis of this compound using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Sample Preparation: Dissolve the purified this compound in D₂O to a final concentration of 1-10 mM. Add a known concentration of a phosphorus-containing reference standard (e.g., phosphoric acid or trimethyl phosphate) for chemical shift referencing and quantification. Adjust the pH of the sample to a standardized value (e.g., pH 7.4) using a suitable buffer (e.g., 50 mM HEPES).

-

NMR Data Acquisition:

-

Acquire a one-dimensional (1D) ³¹P NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Proton decoupling should be applied during acquisition to simplify the spectrum.

-

-

Data Processing:

-

Apply an exponential line broadening function to improve the signal-to-noise ratio.

-

Fourier transform the free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

-

Spectral Analysis:

-

Reference the spectrum using the chemical shift of the internal standard.

-

The phosphorus signal of this compound is expected to appear as a singlet. The exact chemical shift will be dependent on the pH and ionic strength of the solution.

-

Integrate the peak corresponding to this compound and the reference standard to determine its concentration.

-

Experimental and Logical Workflows

Conceptual Experimental Workflow for Enzyme Kinetics

The following diagram illustrates a typical workflow for studying the kinetics of L-ribulose-5-phosphate 4-epimerase.

Conclusion

This compound is a vital molecule in carbohydrate metabolism, and a thorough understanding of its properties and associated biochemical pathways is essential for advancements in various scientific fields. The data and protocols presented in this guide offer a solid foundation for researchers to explore the multifaceted roles of this compound, from fundamental metabolic studies to the development of novel therapeutic agents. The provided methodologies for synthesis, purification, and analysis are intended to be adaptable to specific laboratory contexts, empowering further investigation into this important biomolecule.

References

Stereoisomers of Ribulose 5-Phosphate: A Technical Guide to Their Biological Significance and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribulose 5-phosphate (Ru5P) is a pivotal intermediate in central carbon metabolism, primarily recognized for its role in the pentose (B10789219) phosphate (B84403) pathway (PPP) and the Calvin cycle. The metabolic fate and function of Ru5P are intricately controlled by its stereoisomers, principally D-ribulose 5-phosphate, D-ribose 5-phosphate, and D-xylulose 5-phosphate. The enzymatic interconversion of these isomers dictates the metabolic flux towards either nucleotide biosynthesis and NADPH production or the regeneration of carbon acceptors in photosynthesis. This technical guide provides an in-depth exploration of the biological significance of these stereoisomers, detailed experimental protocols for their analysis, and a summary of key quantitative data to facilitate comparative studies.

Introduction

Ribulose 5-phosphate is a ketopentose phosphate that serves as a central hub in cellular metabolism.[1] Its stereoisomers are critical for a variety of biological processes, and their precise regulation is essential for maintaining cellular homeostasis. The primary stereoisomers of biological relevance are:

-

D-Ribulose 5-phosphate (D-Ru5P): The direct product of the oxidative phase of the pentose phosphate pathway.[1]

-

D-Ribose 5-phosphate (R5P): An aldose isomer of D-Ru5P, it is a fundamental precursor for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (DNA and RNA).[2]

-

D-Xylulose 5-phosphate (Xu5P): A ketose epimer of D-Ru5P, it is a key intermediate in the non-oxidative phase of the PPP, linking it to glycolysis.[3]

The interconversion of these isomers is catalyzed by specific enzymes, namely ribose-5-phosphate (B1218738) isomerase (Rpi) and ribulose-phosphate 3-epimerase (Rpe), which play crucial roles in directing the metabolic flow based on the cell's needs.[2][3]

Biological Significance of Ribulose 5-Phosphate Stereoisomers

The biological roles of Ru5P stereoisomers are intrinsically linked to the metabolic pathways in which they participate: the Pentose Phosphate Pathway and the Calvin Cycle.

The Pentose Phosphate Pathway (PPP)

The PPP is a metabolic pathway parallel to glycolysis that is crucial for generating NADPH and producing pentose sugars.[4] The pathway has two distinct phases:

-

Oxidative Phase: Glucose-6-phosphate is oxidized to produce two molecules of NADPH and one molecule of D-ribulose 5-phosphate.[4] NADPH is vital for reductive biosynthesis (e.g., fatty acid synthesis) and for protecting the cell against oxidative stress by regenerating reduced glutathione.[5]

-

Non-oxidative Phase: D-ribulose 5-phosphate is reversibly interconverted to D-ribose 5-phosphate and D-xylulose 5-phosphate.[2][3] These pentose phosphates can then be converted into glycolytic intermediates, such as fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate.[6]

The ratio of these isomers is critical for cellular fate. For instance, a high demand for nucleotide synthesis will favor the isomerization of D-Ru5P to R5P. Conversely, when the demand for NADPH is high, the non-oxidative phase can convert R5P and Xu5P back to glucose 6-phosphate to fuel the oxidative phase.

The Calvin Cycle

In photosynthetic organisms, the Calvin cycle is responsible for the fixation of atmospheric carbon dioxide into organic molecules.[7] D-ribulose 5-phosphate plays a crucial role in the regeneration phase of this cycle. It is phosphorylated by phosphoribulokinase to form ribulose-1,5-bisphosphate (RuBP), the acceptor molecule for CO2.[7] The epimerase-catalyzed conversion of D-xylulose 5-phosphate to D-ribulose 5-phosphate is an essential step in sustaining the pool of RuBP for continuous carbon fixation.[3]

Quantitative Data on Ribulose 5-Phosphate Isomerases

The enzymatic conversion of Ru5P stereoisomers is central to their biological function. The kinetic parameters of the key enzymes, ribose-5-phosphate isomerase and ribulose-phosphate 3-epimerase, provide insights into the efficiency and regulation of these reactions.

| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | Reference |

| Ribose-5-phosphate Isomerase A (RpiA) | Escherichia coli | D-Ribose 5-phosphate | 3.1 ± 0.2 | 2100 ± 300 | [8] |

| Ribulose-phosphate 3-epimerase (RPE) | Trypanosoma cruzi (TcRPE2) | D-Ribulose 5-phosphate | 0.44 ± 0.04 | 140 ± 3 | [9] |

| Ribulose-phosphate 3-epimerase (RPE) | Chlamydomonas reinhardtii (CrRPE1) | D-Ribulose 5-phosphate | 0.29 ± 0.02 | 1110 ± 30 | [10] |

| Ribulose-phosphate 3-epimerase (RPE) | Chlamydomonas reinhardtii (CrRPE1) | D-Xylulose 5-phosphate | 0.11 ± 0.01 | 350 ± 10 | [10] |

Experimental Protocols

Accurate quantification and characterization of Ru5P stereoisomers and the enzymes that interconvert them are crucial for research and drug development. Below are detailed methodologies for key experiments.

Spectrophotometric Assay for D-Ribulose 5-Phosphate 3-Epimerase (EC 5.1.3.1)

This assay measures the conversion of D-ribulose 5-phosphate to D-xylulose 5-phosphate in a coupled enzyme system. The production of D-xylulose 5-phosphate is linked to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

-

Glycylglycine Buffer (250 mM, pH 7.7 at 25°C)

-

D-Ribulose 5-Phosphate (prepared from D-Ribose 5-Phosphate)

-

D-Ribose 5-Phosphate Solution (100 mM)

-

Cocarboxylase (Thiamine Pyrophosphate) Solution (0.10% w/v)

-

Magnesium Chloride Solution (300 mM)

-

β-NADH Solution (2.6 mM)

-

α-Glycerophosphate Dehydrogenase/Triosephosphate Isomerase (α-GDH/TPI) Enzyme Solution

-

Transketolase (TK) Enzyme Solution

-

D-Ribulose 5-Phosphate 3-Epimerase (RU-5-P-3-EPI) Enzyme Solution (sample to be tested)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture by pipetting the following reagents into a cuvette:

-

Glycylglycine Buffer: 0.70 ml

-

D-Ribose 5-Phosphate Solution: 0.05 ml

-

Cocarboxylase Solution: 0.05 ml

-

Magnesium Chloride Solution: 0.15 ml

-

β-NADH Solution: 0.15 ml

-

α-GDH/TPI Enzyme Solution: 0.05 ml

-

Transketolase Enzyme Solution: 0.05 ml

-

-

Add deionized water to a final volume of 2.90 ml.

-

Mix by inversion and equilibrate to 25°C.

-

Monitor the A340nm until constant, using a suitable spectrophotometer.

-

Add 0.10 ml of the RU-5-P-3-EPI enzyme solution.

-

Immediately mix by inversion and record the decrease in A340nm for approximately 5 minutes.

-

Calculate the rate of change in absorbance per minute (ΔA340nm/minute) from the linear portion of the curve.

-

One unit of D-Ribulose 5-Phosphate 3-Epimerase converts one micromole of D-ribulose 5-phosphate to D-xylulose 5-phosphate per minute at pH 7.7 at 25°C.

Quantification of Ribulose 5-Phosphate Isomers by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of sugar phosphate intermediates of the pentose phosphate pathway.[11]

Materials:

-

LC-MS/MS system (e.g., triple-quadrupole mass spectrometer)

-

Reversed-phase C18 HPLC column

-

Mobile Phase A: Aqueous solution with an ion-pairing agent (e.g., octylammonium acetate)

-

Mobile Phase B: Organic solvent (e.g., acetonitrile) with an ion-pairing agent

-

Internal standards (e.g., 13C-labeled sugar phosphates)

-

Cell or tissue extracts

Procedure:

-

Sample Preparation:

-

Extract metabolites from cells or tissues using a suitable solvent (e.g., methanol/water mixture).

-

Centrifuge to remove cellular debris.

-

Add internal standards to the supernatant.

-

-

LC Separation:

-

Inject the sample onto the C18 column.

-

Elute the sugar phosphates using a gradient of Mobile Phase A and B.

-

-

MS/MS Detection:

-

Operate the mass spectrometer in negative ion mode.

-

Use multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for each sugar phosphate isomer.

-

-

Quantification:

-

Generate a standard curve using known concentrations of each sugar phosphate.

-

Quantify the amount of each isomer in the sample by comparing its peak area to that of the internal standard and the standard curve.

-

NMR Spectroscopy for Pentose Phosphate Pathway Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to trace the flow of stable isotopes (e.g., 13C) through the pentose phosphate pathway, providing insights into metabolic fluxes.[12][13]

Materials:

-

High-field NMR spectrometer

-

13C-labeled glucose (e.g., [1,2-13C2]glucose)

-

Cell culture or perfused organ system

-

Metabolite extraction reagents

Procedure:

-

Labeling:

-

Incubate cells or perfuse an organ with medium containing the 13C-labeled glucose.

-

-

Metabolite Extraction:

-

Harvest the cells or tissue and perform a metabolite extraction (e.g., perchloric acid extraction followed by neutralization).[14]

-

-

NMR Analysis:

-

Dissolve the extracted metabolites in a suitable buffer for NMR analysis.

-

Acquire 13C NMR spectra.

-

-

Data Analysis:

-

Analyze the spectra to identify and quantify the 13C-labeled isotopomers of pentose phosphates and downstream metabolites (e.g., lactate).

-

The specific labeling patterns can be used to calculate the relative flux through the oxidative and non-oxidative branches of the PPP.[12]

-

Signaling Pathways and Regulatory Networks

The flux through pathways involving Ru5P stereoisomers is tightly regulated to meet the metabolic demands of the cell.

Regulation of the Pentose Phosphate Pathway

The primary regulation of the PPP occurs at the first committed step, catalyzed by glucose-6-phosphate dehydrogenase (G6PD). This enzyme is allosterically inhibited by its product, NADPH.[4] A high NADPH/NADP+ ratio inhibits G6PD, thus slowing down the oxidative phase of the PPP. Conversely, a low NADPH/NADP+ ratio (indicating high consumption of NADPH) activates G6PD, increasing the flux through the pathway to regenerate NADPH.[15]

Regulation of the Calvin Cycle

The Calvin cycle is primarily regulated by light, as it depends on the ATP and NADPH produced during the light-dependent reactions of photosynthesis.[7] Several enzymes in the cycle, including phosphoribulokinase, are activated by the thioredoxin system, which is reduced by ferredoxin in the light.[7] The activity of RuBisCO, the enzyme that fixes CO2, is also regulated by various factors, including the concentration of its substrate RuBP, pH, and Mg2+ concentration in the chloroplast stroma, all of which are influenced by light.[16]

Experimental Workflow for Studying Metabolic Flux

A typical workflow for investigating the metabolic fate of ribulose 5-phosphate stereoisomers involves a combination of stable isotope labeling and advanced analytical techniques.

Conclusion

The stereoisomers of ribulose 5-phosphate are at the heart of fundamental metabolic processes that are essential for life. Their interconversion provides the flexibility for cells to respond to varying metabolic demands, whether for the synthesis of building blocks, the generation of reducing power, or the fixation of carbon. A thorough understanding of the enzymes that regulate the balance of these isomers, coupled with robust analytical methods for their quantification, is critical for researchers in basic science and for professionals in drug development targeting metabolic pathways. The methodologies and data presented in this guide offer a solid foundation for further investigation into the intricate roles of these vital molecules.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Ribose-5-phosphate isomerase - Wikipedia [en.wikipedia.org]

- 3. Phosphopentose epimerase - Wikipedia [en.wikipedia.org]

- 4. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 5. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]

- 7. Calvin cycle - Wikipedia [en.wikipedia.org]

- 8. Structure of Escherichia coli Ribose-5-Phosphate Isomerase: A Ubiquitous Enzyme of the Pentose Phosphate Pathway and the Calvin Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure, kinetic characterization and subcellular localization of the two ribulose 5-phosphate epimerase isoenzymes from Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. NMR Spectroscopy and Isotopomer AnalysisResearch: AIRC - UT Southwestern, Dallas, Texas [utsouthwestern.edu]

- 13. NMR spectroscopic analysis of the first two steps of the pentose-phosphate pathway elucidates the role of 6-phosphogluconolactonase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. microbenotes.com [microbenotes.com]

- 16. bio.libretexts.org [bio.libretexts.org]

An In-depth Technical Guide on L-Ribulose 5-Phosphate in Microbial Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract